

Commercial Suppliers and Technical Guide for Dehydro Nifedipine-¹³C,d₃

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Compound of Interest

Compound Name: Dehydro Nifedipine-13C,d3

Cat. No.: B12363714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the isotopically labeled internal standard, Dehydro Nifedipine-¹³C,d₃. It is intended to assist researchers, scientists, and drug development professionals in sourcing this critical analytical tool and provides relevant technical information for its application.

Introduction

Dehydro Nifedipine is the primary and active metabolite of Nifedipine, a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension and angina. [1] The metabolic conversion of Nifedipine to Dehydro Nifedipine is predominantly catalyzed by the cytochrome P450 isomer CYP3A4. [1] Isotopically labeled internal standards, such as Dehydro Nifedipine-¹³C,d₃, are essential for the accurate quantification of drug metabolites in complex biological matrices during pharmacokinetic and drug metabolism studies. The incorporation of stable isotopes (¹³C and deuterium) provides a distinct mass shift, enabling precise differentiation from the endogenous analyte by mass spectrometry.

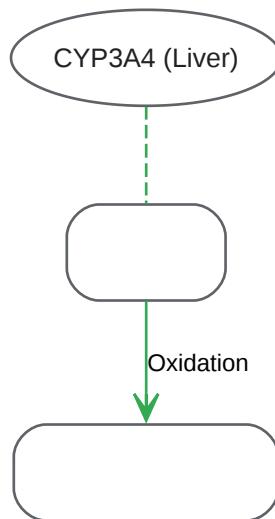
Commercial Suppliers

Sourcing high-quality, reliable isotopically labeled compounds is crucial for the integrity of research data. Below is a summary of a known commercial supplier for Dehydro Nifedipine-¹³C,d₃ and a supplier for a closely related deuterated analog, Dehydro Nifedipine-d₆.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
MedChemExpress	Dehydro Nifedipine- ¹³ C,d ₃	HY-118674S	>98%	Inquire
LGC Standards	Dehydro Nifedipine-d ₆	TRC-D229802	>95% (HPLC)	Inquire

Metabolic Pathway of Nifedipine

Nifedipine undergoes extensive first-pass metabolism in the liver, where it is oxidized by CYP3A4 to its primary metabolite, Dehydro Nifedipine.[2][3][4] This metabolic pathway is a critical consideration in drug-drug interaction studies and for understanding the pharmacokinetic variability of Nifedipine.



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Figure 1: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Protocol: Quantification of Dehydro Nifedipine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of Nifedipine and Dehydro Nifedipine in human plasma, adapted from established analytical

methodologies.[\[5\]](#)[\[6\]](#) Dehydro Nifedipine-¹³C,d₃ would serve as the ideal internal standard in this assay.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.

2. Materials and Reagents:

- Dehydro Nifedipine-¹³C,d₃ (Internal Standard)
- Reference standards for Nifedipine and Dehydro Nifedipine
- Human plasma (with appropriate anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Liquid-Liquid Extraction Example):

- To 200 μL of human plasma, add 25 μL of the internal standard working solution (Dehydro Nifedipine-¹³C,d₃ in methanol).
- Vortex for 30 seconds.

- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
- Vortex for 5 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the organic supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

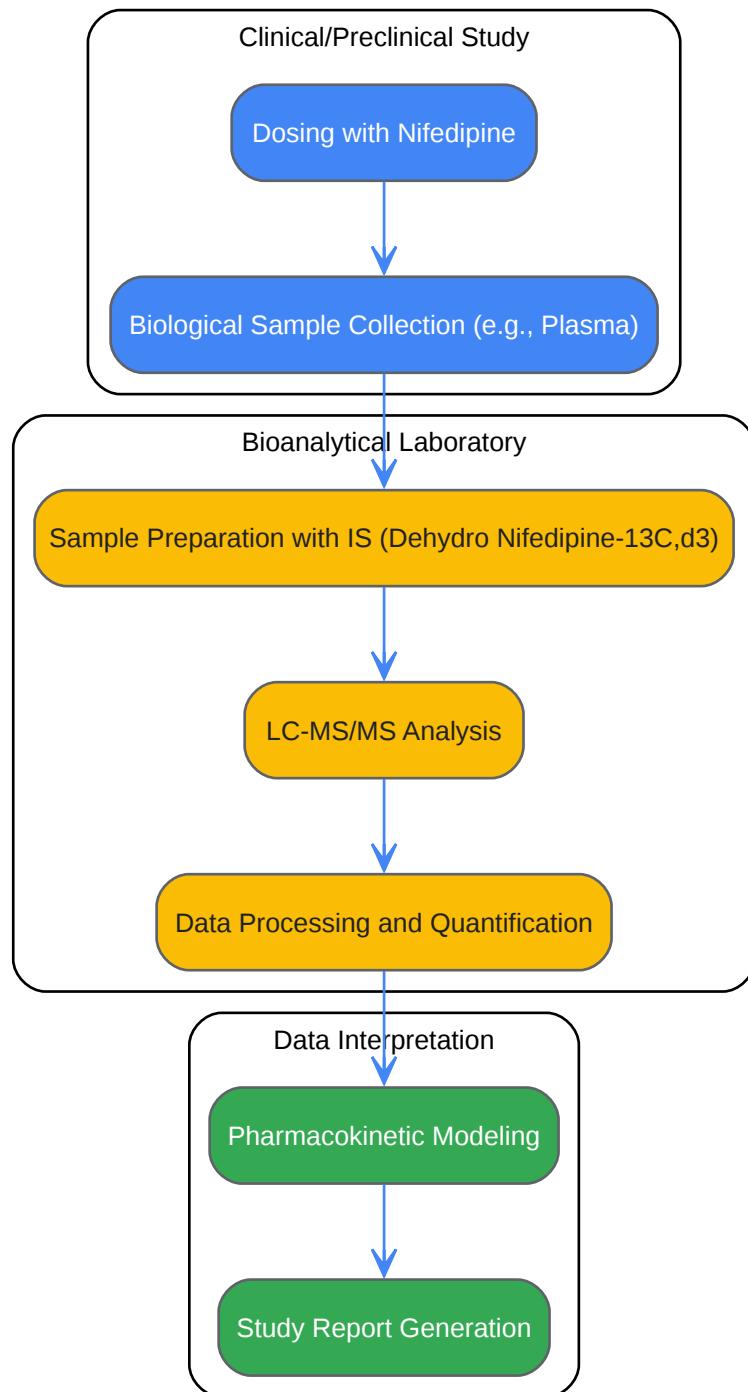
- LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient or isocratic elution using a mixture of (A) 2 mM ammonium formate and 0.1% formic acid in water and (B) 2 mM ammonium formate and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.35 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Dehydro Nifedipine and Dehydro Nifedipine-¹³C,_{d3} will need to be optimized on the specific mass spectrometer being used.

6. Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Dehydro Nifedipine.



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Figure 2: General workflow for a pharmacokinetic study of Nifedipine.**Need Custom Synthesis?**

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